molecular formula C16H12BrNO3 B11642651 Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate CAS No. 853347-59-8

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate

Cat. No.: B11642651
CAS No.: 853347-59-8
M. Wt: 346.17 g/mol
InChI Key: AGCKFWVOABAYBZ-PKNBQFBNSA-N
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Description

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their strong adhesive properties and are widely used in various applications, including medical adhesives and industrial bonding agents. The presence of the furan ring and the bromophenyl group in its structure makes it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Cyanoacrylate Formation: The final step involves the reaction of the bromophenyl furan derivative with ethyl cyanoacetate under basic conditions to form the cyanoacrylate.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl furan derivatives.

Scientific Research Applications

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its adhesive properties.

    Medicine: Explored as a tissue adhesive for wound closure and surgical applications.

    Industry: Utilized in the development of high-performance adhesives for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate primarily involves its adhesive properties. The cyanoacrylate group undergoes rapid polymerization in the presence of moisture, forming strong bonds with various substrates. This polymerization process is initiated by the nucleophilic attack of water molecules on the cyano group, leading to the formation of a polymer chain.

Comparison with Similar Compounds

  • Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate
  • Ethyl 3-(5-(2-fluorophenyl)furan-2-yl)-2-cyanoacrylate
  • Ethyl 3-(5-(2-iodophenyl)furan-2-yl)-2-cyanoacrylate

Comparison:

    Uniqueness: The presence of the bromine atom in Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate imparts specific electronic and steric properties that can influence its reactivity and adhesive strength.

    Reactivity: Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound may exhibit different reactivity patterns in substitution reactions due to the size and electronegativity of the bromine atom.

Properties

CAS No.

853347-59-8

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

ethyl (E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C16H12BrNO3/c1-2-20-16(19)11(10-18)9-12-7-8-15(21-12)13-5-3-4-6-14(13)17/h3-9H,2H2,1H3/b11-9+

InChI Key

AGCKFWVOABAYBZ-PKNBQFBNSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Br)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Br)C#N

Origin of Product

United States

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